5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride
Overview
Description
“5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride” is a chemical compound with the CAS Number: 1956321-99-5 . It is a solid substance and has a molecular weight of 187.63 .
Synthesis Analysis
The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been developed based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular structure of “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride” is represented by the linear formula: C7H10ClN3O .Chemical Reactions Analysis
The compound can be used in the synthesis of other compounds. For example, it can be used in the preparation of compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 187.63 . The storage temperature is recommended to be in an inert atmosphere at room temperature .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
- Researchers have explored the antibacterial potential of this compound against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria . Additionally, it has been screened for antimycobacterial activity against Mycobacterium tuberculosis (MTB) H37Rv and an isoniazid-resistant clinical sample.
Synthesis of Tetrahydropteroic Acid Derivatives
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds serve as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives play essential roles in folate metabolism and are crucial for DNA synthesis and cell growth.
Axl Kinase Inhibition
- Recent studies have identified derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as novel selective inhibitors of Axl kinase . Axl kinase is involved in cell signaling pathways related to cancer progression, immune response, and tissue repair.
Chemical Biology and Medicinal Chemistry
- Researchers have explored the chemical properties of this compound, including its reactivity and synthetic methodologies . Its unique bicyclic structure makes it interesting for medicinal chemistry studies.
Ring Homologues and Structural Variations
- Beyond the dihydrochloride form, investigations into ring homologues and structural variations of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have provided insights into their properties and potential applications . These variations may exhibit distinct biological activities.
Safety and Hazards
The compound has been classified with the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P302+P352 - IF ON SKIN: Wash with plenty of soap and water .
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride are mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. They are part of the PI3K/AKT/mTOR pathway, which is often dysregulated in various types of cancer .
Mode of Action
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride inhibits the activity of mTOR and PI3 kinases . By inhibiting these kinases, the compound disrupts the PI3K/AKT/mTOR pathway, leading to a decrease in cell growth and proliferation .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation and growth. When the pathway is inhibited, it leads to a decrease in cell growth and proliferation. The downstream effects include reduced tumor growth in cancerous cells .
Result of Action
The inhibition of mTOR and PI3 kinases by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride leads to a decrease in cell growth and proliferation . This can result in reduced tumor growth in cancerous cells .
properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-9-4-5-3-8-2-1-6(5)10-7;/h4,8H,1-3H2,(H,9,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYARMZXMXBABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)N=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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